

Physicochemical Profile of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

Get Quote

The table below summarizes the key physicochemical data for **friedelin**, which is essential for its identification and characterization in research settings.

Property	Value / Description	Context / Conditions
CAS Registry Number	559-74-0	[1]
Molecular Formula	C ₃₀ H ₅₀ O	[1] [2]
Molecular Weight	426.72 g/mol	[1] [2]
Melting Point	262-265 °C	Commonly cited range (lit.) [1] [3] [4].
	263 °C	Another reported value [2].
Optical Rotation	[α] _D = -27.8°	Concentration: 0.8 in CHCl ₃ [1].
Boiling Point	477.2 ± 13.0 °C	Predicted value [1] [3]
Density	0.963 ± 0.06 g/cm ³	Predicted value [1] [3]

Property	Value / Description	Context / Conditions
Solubility	Soluble in Chloroform, Slightly soluble in Methanol and Ethanol, Insoluble in water	[1] [4]
Form	White to Off-White crystalline solid	[1] [3]

Production and Extraction Methodologies

Friedelin can be obtained through both traditional plant extraction and modern biotechnological synthesis.

Traditional Plant Extraction

- **Sources:** **Friedelin** is widely distributed in the plant kingdom and can be isolated from cork tissue, stem bark, leaves, and roots of various families, including **Celastraceae, Euphorbiaceae, Clusiaceae, and Fagaceae** [5] [6] [4]. It has also been found in mosses and lichens [5].
- **Extraction Protocols:** Conventional methods involve soaking plant material in organic solvents.
 - **Solvents:** Common solvents include **dichloromethane, methanol, ethanol, chloroform, n-hexane, and petroleum ether**, often used sequentially or in mixtures [5] [6].
 - **Example:** One protocol for extracting from *Salix tetrasperma* bark uses **80% aqueous methanol** [5].
- **Modern Techniques:** To improve efficiency and reduce environmental impact, methods like **ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction** are being explored [5] [6].

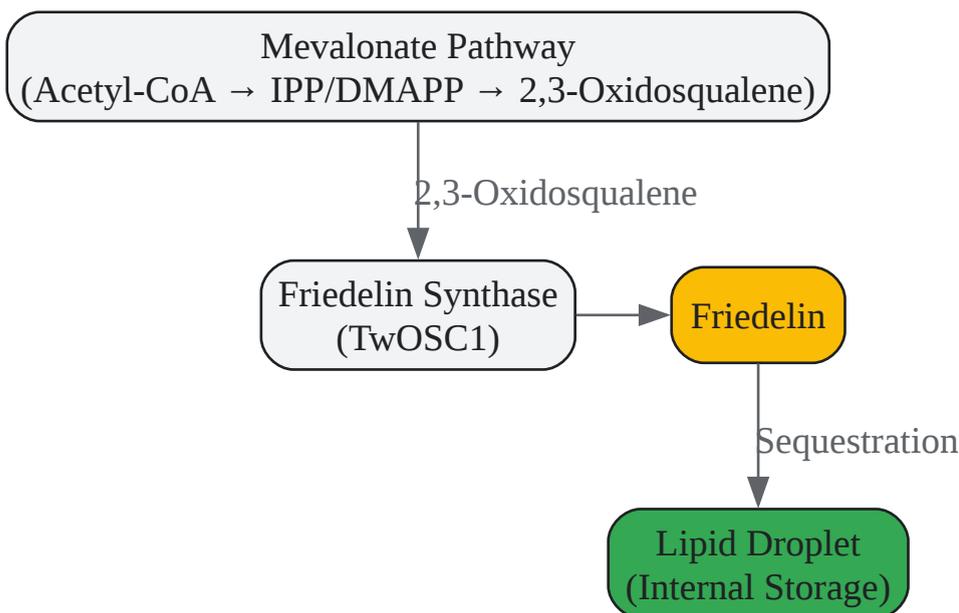
De Novo Synthesis using Engineered Yeast

Traditional extraction yields are low, so metabolic engineering in *Saccharomyces cerevisiae* offers a sustainable alternative [7] [5] [6].

- **Key Genetic Modification:** Introduction of the **friedelin synthase gene (*TwOSC1*)** to establish the biosynthetic pathway [7].
- **Strain Optimization Strategies:**
 - **Metabolic Engineering:** Enhanced activity of key enzymes in the mevalonate pathway and reduced flux in competing pathways [7].

- **Lipid Droplet Engineering:** **Friedelin** is cytotoxic at high concentrations. Engineering lipid droplets serves as an internal storage system, mitigating toxicity and allowing for higher production [7].
- **Process Optimization:** Supplementing the culture medium with **oleic acid** further boosted production by enhancing cell density and lipid droplet formation [7].
- **Reported Yield:** Through systematic optimization, a record titer of **1500 mg/L** was achieved in shake-flask fermentation, a 30-fold increase from the initial strain [7].

The biosynthetic pathway of **friedelin** in yeast combines the native mevalonate pathway with the introduced **friedelin** synthase, and its efficiency is boosted by lipid droplet engineering.



[Click to download full resolution via product page](#)

*Overview of the key steps for de novo **friedelin** production in engineered yeast.*

Pharmacological Activities and Research Applications

Friedelin exhibits a broad spectrum of pharmacological activities, making it a promising lead compound for drug development.

Key Bioactivities and Mechanisms

- **Antibacterial & Wound Healing:** A 2025 study demonstrated **friedelin**'s potent activity against **Methicillin-resistant *Staphylococcus aureus* (MRSA)**. It inhibited bacterial growth, downregulated key virulence genes (*seb*, *icaD*), and significantly accelerated wound healing in a mouse model by promoting angiogenesis (increased VEGF and α -SMA) and reducing inflammation (downregulated TNF- α and PGS-2) [8].
- **Anti-inflammatory & Analgesic:** **Friedelin** exhibits significant anti-inflammatory effects in standard animal models, such as carrageenan-induced paw edema in rats [1] [4]. It is also reported to have non-narcotic analgesic and antipyretic properties [1] [3].
- **Neuroprotective:** Studies in mouse models of scopolamine-induced neurodegeneration showed that **friedelin** could alleviate oxidative stress, neuronal dysfunction, and memory impairment [1] [5].
- **Anticancer:** **Friedelin** demonstrates cytotoxic activity against various cancer cell lines. It can also be used as a starting material to synthesize more potent derivatives, such as **DNA topoisomerase II α inhibitors** [1] [5].
- **Other Activities:** Research also indicates antioxidant, hepatoprotective, antidiabetic, and anti-insect properties [5] [6] [4].

Experimental Protocols for Key Activities

- **In Vivo Anti-MRSA Wound Healing Model** [8]
 - **Animal:** Mouse model with MRSA-infected skin wounds.
 - **Intervention:** Topical application of **friedelin** (e.g., 40 ppm) directly to the wound.
 - **Assessment:**
 - **Wound Contraction:** Measure wound area reduction over days.
 - **Bacterial Load:** Count bacterial colonies from wound tissue homogenates.
 - **Histopathology:** Score tissue sections for re-epithelialization, collagen deposition, and immune cell infiltration.
 - **Immunohistochemistry:** Analyze expression of VEGF and α -SMA to assess angiogenesis.
 - **qRT-PCR:** Quantify gene expression of inflammatory markers (TNF- α , PGS-2) and bacterial virulence factors (*seb*, *icaD*).
- **In Vitro Antimicrobial Assay** [8]
 - **Test Organism:** MRSA clinical or reference strains.
 - **Method:**
 - **Disc Diffusion:** Apply **friedelin** to sterile discs on agar plates seeded with bacteria; measure the zone of growth inhibition after incubation.
 - **Minimum Inhibitory Concentration (MIC):** Use broth microdilution methods to determine the lowest concentration that prevents visible growth.

Conclusion for Research and Development

Friedelin is a versatile pentacyclic triterpenoid with a well-characterized melting point of **262-265 °C** and promising multi-target pharmacological profile. While traditional plant extraction remains common, the recent development of high-yield, engineered **microbial cell factories** represents a transformative advancement for securing a sustainable and scalable supply [7]. This, combined with its demonstrated efficacy in complex disease models like MRSA wound infection [8], solidifies its potential as a valuable candidate for further pre-clinical and clinical development in anti-infective, anti-inflammatory, and neuroprotective therapies.

Need Custom Synthesis?

Email: info@smolecule.com or *Request Quote Online*.

References

1. FRIEDELIN | 559-74-0 [chemicalbook.com]
2. Friedelin [en.wikipedia.org]
3. FRIEDELIN CAS-no-559-74-0 [coreychem.com]
4. Friedelin and 3 β -Friedelinol: Pharmacological Activities [link.springer.com]
5. Friedelin: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]
6. Friedelin: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]
7. De Novo Synthesis of Friedelin in Saccharomyces ... [pubmed.ncbi.nlm.nih.gov]
8. Friedelin: A natural compound exhibited potent ... [link.springer.com]

To cite this document: Smolecule. [Physicochemical Profile of Friedelin]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528492#friedelin-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com